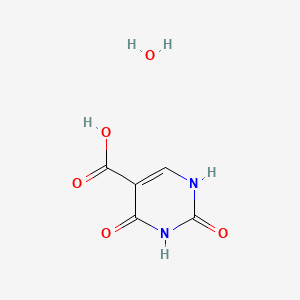

Uracil-5-carboxylic acid monohydrate

説明

Uracil-5-carboxylic acid, also known as 2,4-Dihydroxypyrimidine-5-carboxylic acid or Isoorotic acid, is a type of chemical entity and a subclass of pyrimidine . It is found in the candyleaf plant . The chemical formula is C₅H₄N₂O₄ .

Synthesis Analysis

Uracil-5-carboxylic acid has been obtained from 5-formyluracil by the action of the enzyme, thymine 7-hydroxylase . It has been used to synthesize N1-alkylated uracil derivatives . In a study, deprotonated uracil-5-carboxylic acid and its anionic fragments were explored to elucidate novel reagents of uracil formation .Molecular Structure Analysis

The molecular structure of Uracil-5-carboxylic acid monohydrate is represented by the formula C₅H₆N₂O₅ . The average mass is 174.111 Da and the monoisotopic mass is 174.027664 Da .Chemical Reactions Analysis

The ion chemistry of uracil may provide clues to its prebiotic synthesis and role in the origin of life . The fragmentation of biomolecules provides valuable insights into their formation . In a study, the reactivity of uracil’s anionic derivatives was characterized .Physical And Chemical Properties Analysis

Uracil-5-carboxylic acid has a mass of 156.017±0 dalton . The melting point is 283 °C (dec.) (lit.) . The molecular formula is C₅H₄N₂O₄ .科学的研究の応用

- Summary of the application : Uracil-5-carboxylic acid monohydrate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions.

- Summary of the application : Uracil-5-carboxylic acid monohydrate has been used in research studying its enzymatic decarboxylation . This process involves the removal of a carboxyl group from the molecule, converting it into uracil and carbon dioxide.

- Methods of application : In the referenced study, a partially purified enzyme preparation from Neurospora crassa was used to stoichiometrically convert uracil-5-carboxylic acid to uracil and carbon dioxide . No cofactor requirement for uracil-5-carboxylic acid decarboxylase activity was detected .

- Results or outcomes : The study demonstrated the enzymatic decarboxylation of uracil-5-carboxylic acid . This contributes to our understanding of the metabolic pathways involving this compound.

Proteomics Research

Enzymatic Decarboxylation Research

- Summary of the application : Uracil is an essential biomolecule for terrestrial life, yet its prebiotic formation mechanisms have proven elusive for decades . The ion chemistry of uracil may provide clues to its prebiotic synthesis and role in the origin of life .

- Methods of application : In the referenced study, deprotonated uracil-5-carboxylic acid and its anionic fragments were explored to elucidate novel reagents of uracil formation and to characterize the reactivity of uracil’s anionic derivatives .

- Results or outcomes : The study provided valuable insights into the potential prebiotic formation mechanisms of uracil .

- Summary of the application : Uracil-5-carboxylic acid is a molecular entity focused on ‘small’ chemical compounds . It’s part of the Chemical Entities of Biological Interest (ChEBI), a freely available dictionary of molecular entities .

- Results or outcomes : The results or outcomes of this application would also depend on the specific experiment. In general, the use of this compound in molecular entities research could help scientists better understand the properties and behaviors of ‘small’ chemical compounds .

Prebiotic Chemistry Research

Molecular Entities Research

Safety And Hazards

According to the safety data sheet, Uracil-5-carboxylic acid monohydrate should be handled with care to avoid contact with skin and eyes . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention .

特性

IUPAC Name |

2,4-dioxo-1H-pyrimidine-5-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.H2O/c8-3-2(4(9)10)1-6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMYNECKRWOZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610873 | |

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uracil-5-carboxylic acid monohydrate | |

CAS RN |

69727-34-0 | |

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene](/img/structure/B1591921.png)

![N-[3-(Trimethoxysilyl)propyl]acetamide](/img/structure/B1591928.png)